molecular formula C9H12N2O2S B1624174 Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 923145-14-6

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1624174
CAS No.: 923145-14-6
M. Wt: 212.27 g/mol
InChI Key: LQZANZIKFLNHAS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H12N2O2S . It is related to other compounds such as “Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and "methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydro-1H-1lambda3-thieno [2,3-c]pyridine-3-carboxylate hydrate" .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahydrothieno[2,3-c]pyridine core with a methyl carboxylate group at the 3-position and an amino group at the 2-position .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

One significant application involves the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This synthesis uses ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for annulation with N-tosylimines, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method demonstrates complete regioselectivity and excellent yields, showcasing the compound's utility in creating complex molecular architectures with potential applications in medicinal chemistry and drug discovery (Zhu, Lan, & Kwon, 2003).

Development of Thieno[3,2-b]pyridine Derivatives

Another research avenue involves the development of new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations. This synthesis pathway is crucial for creating compounds with potential applications in electronic materials, pharmaceuticals, and agrochemicals due to the unique electronic properties of the thienopyridine core (Calhelha & Queiroz, 2010).

Anti-inflammatory and Antitumor Activities

Research targeting novel molecules for potential anti-inflammatory and antitumor applications has also incorporated this compound. Synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules, highlights the importance of such compounds in developing new therapeutic agents (Moloney, 2001).

Exploration of Heterocyclic Chemistry

Further, the compound has been pivotal in the synthesis of novel heterocyclic systems, demonstrating its versatility in organic synthesis. For instance, the creation of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems through reactions involving 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides shows its utility in expanding the chemical space of heterocyclic compounds with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalytic Applications and Ligand Synthesis

Additionally, the compound's derivatives have been explored for their catalytic applications and as precursors for ligand synthesis in metal complexation, which are crucial for developing catalysts in organic synthesis and material science (Buldurun, Turan, Savcı, & Çolak, 2019).

Safety and Hazards

The safety data sheet for a related compound, “Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, N6-BOC protected”, indicates that it is classified under Hazard Classifications Eye Irrit. 2, with the precautionary statements P305 + P351 + P338 .

Future Directions

The future directions for research on “Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” and related compounds could involve further exploration of their antiproliferative activity and potential applications in cancer treatment .

Properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10/h11H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZANZIKFLNHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429282
Record name methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923145-14-6
Record name methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 3
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 4
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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